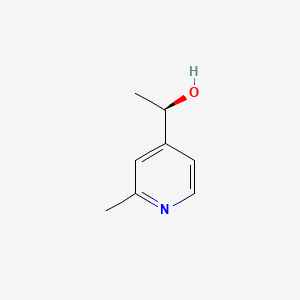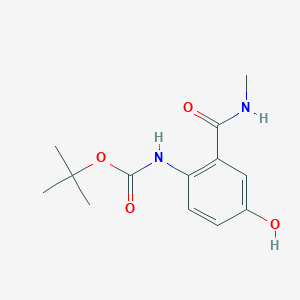
Tert-butyl 2-(methylcarbamoyl)-4-hydroxyphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate is a compound of interest in various scientific fields due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-hydroxy-2-(methylcarbamoyl)phenyl chloride under controlled conditions. The reaction typically requires a base such as cesium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate has been extensively studied for its potential therapeutic applications. In medicinal chemistry, it has shown promise as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . Additionally, it has been investigated for its protective effects on astrocytes, which are crucial for maintaining neuronal health . The compound’s ability to prevent amyloid beta peptide aggregation and fibril formation makes it a potential candidate for Alzheimer’s disease treatment.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate involves its interaction with specific molecular targets. As a β-secretase and acetylcholinesterase inhibitor, it prevents the cleavage of amyloid precursor protein (APP) into amyloid beta peptides, thereby reducing the formation of amyloid plaques . Additionally, its acetylcholinesterase inhibitory activity enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function .
Comparaison Avec Des Composés Similaires
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate can be compared with other carbamate derivatives such as:
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate: This compound also exhibits biological activity but differs in its specific molecular targets and applications.
Tert-butyl N-[4-hydroxy-3-(methylcarbamoyl)phenyl]carbamate: Similar in structure but with variations in the position of functional groups, leading to different chemical and biological properties.
The uniqueness of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate lies in its dual inhibitory activity on β-secretase and acetylcholinesterase, making it a promising candidate for Alzheimer’s disease research .
Propriétés
Formule moléculaire |
C13H18N2O4 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10-6-5-8(16)7-9(10)11(17)14-4/h5-7,16H,1-4H3,(H,14,17)(H,15,18) |
Clé InChI |
ACSHLQZISBRTSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
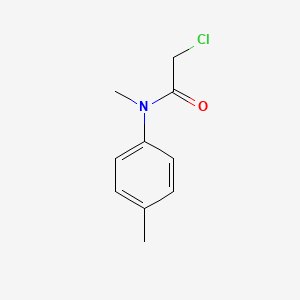
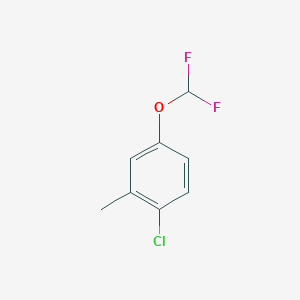
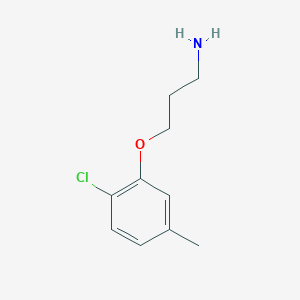
![{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride](/img/structure/B15315744.png)

